molecular formula C15H8Cl2N4S B11042893 6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11042893
M. Wt: 347.2 g/mol
InChI Key: NSWHAOFYNJDXPR-UHFFFAOYSA-N
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Description

“6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of chlorophenyl groups in the structure may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzohydrazide with 4-chlorobenzaldehyde in the presence of a suitable catalyst to form the intermediate hydrazone. This intermediate is then cyclized with thiocarbonyl compounds under reflux conditions to yield the desired triazolothiadiazole.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

“6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the chlorophenyl rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Medicine: Explored for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 6-(2-Chlorophenyl)-3-(4-nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

“6-(2-Chlorophenyl)-3-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is unique due to the presence of two chlorophenyl groups, which may enhance its biological activity and chemical stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C15H8Cl2N4S

Molecular Weight

347.2 g/mol

IUPAC Name

6-(2-chlorophenyl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H8Cl2N4S/c16-10-7-5-9(6-8-10)13-18-19-15-21(13)20-14(22-15)11-3-1-2-4-12(11)17/h1-8H

InChI Key

NSWHAOFYNJDXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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